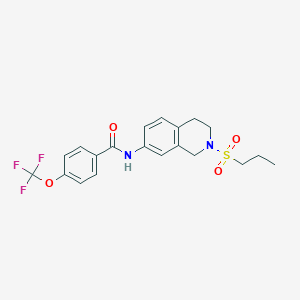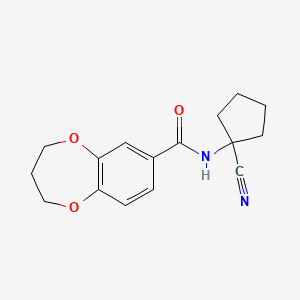
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of sulfonyl isoquinoline derivatives This compound is known for its unique chemical structure, which combines a sulfonyl group, a tetrahydroisoquinoline ring, and a trifluoromethoxybenzamide moiety
Vorbereitungsmethoden
Synthetic routes and reaction conditions: : The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide involves multiple steps. Typically, the synthesis starts with the preparation of the tetrahydroisoquinoline ring through Pictet–Spengler condensation of an aldehyde with an amine. Subsequently, the sulfonyl group is introduced using sulfonation reagents. The final step involves coupling the sulfonyl tetrahydroisoquinoline with 4-(trifluoromethoxy)benzoyl chloride under suitable conditions, such as in the presence of a base like triethylamine, to obtain the final product.
Industrial production methods: : In an industrial setting, the compound could be produced in larger scales using continuous flow chemistry techniques, which enhance the efficiency and scalability of the reactions. Reaction conditions are optimized for maximum yield and purity, often involving the use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of reactions: : N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: : Can oxidize the tetrahydroisoquinoline ring to form isoquinoline derivatives.
Reduction: : The carbonyl group in the benzamide moiety can be reduced to alcohols or amines using appropriate reducing agents.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the sulfonyl group.
Common reagents and conditions
Oxidation: : Utilizes oxidizing agents like potassium permanganate or dichlorodicyanoquinone (DDQ).
Reduction: : Typically employs reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Involves reagents like alkyl halides for alkylation or halogenating agents for halogenation.
Major products: : The products depend on the specific reaction but could include oxidized isoquinoline derivatives, reduced alcohols or amines, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Explored as a potential inhibitor of enzymes or receptors, due to its unique structural features.
Medicine: : Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide exerts its effects is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the trifluoromethoxybenzamide moiety likely play crucial roles in binding to these targets, modulating their activity and influencing various biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Compared to other sulfonyl isoquinoline derivatives, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide stands out due to its trifluoromethoxybenzamide moiety, which imparts unique electronic and steric properties. Similar compounds might include:
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-benzamide
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide
N-(2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chlorobenzamide
These related compounds share the sulfonyl isoquinoline core structure but differ in the substituents on the sulfonyl group or the benzamide moiety, leading to variations in their chemical and biological properties. The unique combination of substituents in this compound enhances its potential for specific applications and research avenues.
Eigenschaften
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c1-2-11-30(27,28)25-10-9-14-3-6-17(12-16(14)13-25)24-19(26)15-4-7-18(8-5-15)29-20(21,22)23/h3-8,12H,2,9-11,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTOCSWMKNLFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2457607.png)




![methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2457614.png)
![Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2457616.png)
![3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propanoic acid hydrochloride](/img/structure/B2457621.png)
![methyl (2s,3r)-2-{[(isopropylamino)carbonyl]amino}-3-methylpentanoate](/img/structure/B2457623.png)
![2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2457624.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2457628.png)
![2-[N'-(benzenesulfonyl)-1-(4-fluorophenyl)methanimidamido]acetic acid](/img/structure/B2457629.png)

